4-(2-Propylpyrrolidin-1-yl)piperidine
Description
4-(2-Propylpyrrolidin-1-yl)piperidine is a bicyclic amine comprising a piperidine ring substituted at the 4-position with a pyrrolidine moiety bearing a 2-propyl group. This structure combines the conformational rigidity of piperidine with the stereoelectronic effects of pyrrolidine, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(2-propylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-2-4-11-5-3-10-14(11)12-6-8-13-9-7-12/h11-13H,2-10H2,1H3 |
InChI Key |
RUHYPPCIJVDZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCN1C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(2-Propylpyrrolidin-1-yl)piperidine
Enzymatic Asymmetric Synthesis of (R)-4-Propylpyrrolidin-2-one as a Key Intermediate
The most detailed and industrially relevant preparation route involves the enzymatic asymmetric synthesis of (R)-4-propylpyrrolidin-2-one, a direct precursor to 4-(2-Propylpyrrolidin-1-yl)piperidine derivatives. This method is described in a recent patent and represents a significant improvement over classical chemical resolutions due to higher yield, environmental safety, and cost-effectiveness.
Process Overview
- Starting Material : 3-propylpentanedioic acid is esterified to produce dimethyl 3-propylpentanedioate.
- Enzymatic Desymmetrization : Using Novozyme's Promea®, a lipase enzyme, the dimethyl ester undergoes stereoselective hydrolysis in aqueous buffer (pH 7.0–9.0, 15–30°C), yielding predominantly (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid with high enantiomeric excess (>99% ee).
- Amidation : The free carboxylic acid is converted to an amide via reaction with methyl chloroformate and ammonia in the presence of a base (e.g., triethylamine) at low temperature (−20°C to 0°C).
- Ester Hydrolysis : Acidic hydrolysis (1.0–4.0 M HCl, 20–40°C) of the amide ester yields (S)-3-(2-amino-2-oxoethyl) hexanoic acid.
- Hofmann Rearrangement and Cyclization : Treatment with trichloroisocyanuric acid and sodium hydroxide at mild temperatures (15–30°C), followed by heating (85–100°C), induces rearrangement and cyclization to form (R)-4-propylpyrrolidin-2-one.
- Final Conversion : This intermediate is then converted into 4-(2-Propylpyrrolidin-1-yl)piperidine derivatives such as brivaracetam through N-alkylation and further functional group transformations.
Advantages of the Enzymatic Process
- Eliminates the need for hazardous reagents like sodium azide.
- Avoids expensive chiral catalysts and auxiliaries.
- Provides high chiral purity and yield (>40% yield, improved over prior art).
- Environmentally benign, scalable for industrial production.
Reaction Scheme Summary
| Step | Reaction Type | Conditions | Product |
|---|---|---|---|
| (a) | Esterification | Acid + MeOH, acid catalyst | Dimethyl 3-propylpentanedioate |
| (b) | Enzymatic Stereoselective Hydrolysis | Novozyme Promea®, buffer, 15–30°C | (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid |
| (c) | Amidation | Methyl chloroformate, NH3, base, −20 to 0°C | Methyl (S)-3-(2-amino-2-oxoethyl) hexanoate |
| (d) | Acidic Hydrolysis | HCl 1–4 M, 20–40°C | (S)-3-(2-amino-2-oxoethyl) hexanoic acid |
| (e) | Hofmann Rearrangement + Cyclization | Trichloroisocyanuric acid, NaOH, 15–30°C then 85–100°C | (R)-4-propylpyrrolidin-2-one |
| (f) | N-Alkylation and further steps | Various | 4-(2-Propylpyrrolidin-1-yl)piperidine derivatives |
Palladium-Catalyzed Aza-Michael/Michael Annulation Approaches for Piperidin-2-one Ring Formation
An alternative synthetic strategy involves the construction of the piperidine ring system via palladium-catalyzed aza-Michael reactions followed by Michael annulation to form piperidin-2-ones, which can be subsequently reduced to piperidines.
- This method, explored in academic research, uses α,β-unsaturated amides and Michael acceptors under Pd(PhCN)2Cl2 catalysis.
- The intramolecular Michael reaction is induced by potassium tert-butoxide.
- Although powerful for constructing piperidinone rings under mild conditions, yields for related β-amino esters can be low (~15% in some cases).
- This approach is more suitable for analog synthesis and structural diversification rather than industrial-scale production of 4-(2-Propylpyrrolidin-1-yl)piperidine.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Asymmetric Synthesis | Novozyme Promea® catalyzed stereoselective hydrolysis; Hofmann rearrangement | High enantiomeric purity, environmentally safe, scalable | Requires enzyme availability and optimization |
| Palladium-Catalyzed Aza-Michael/Michael Annulation | Pd-catalyzed ring formation under mild conditions | Mild reaction conditions, useful for analogs | Low yields, complex reaction setup |
| One-Pot Sequential Coupling/Hydrogenation | Suzuki coupling followed by hydrogenation | Efficient for functionalized piperidines | Not directly applied to target compound |
Summary and Recommendations
The enzymatic asymmetric synthesis route using Novozyme's Promea® lipase followed by chemical transformations including Hofmann rearrangement is the most authoritative, efficient, and industrially viable method for preparing 4-(2-Propylpyrrolidin-1-yl)piperidine intermediates. This process offers superior chiral purity, environmental benefits, and cost-effectiveness compared to classical resolution or purely chemical catalytic methods.
Researchers aiming to synthesize this compound should focus on optimizing the enzymatic hydrolysis step and subsequent rearrangement conditions to maximize yield and purity. Alternative palladium-catalyzed and one-pot coupling/hydrogenation methods provide useful insights for derivative synthesis but are less established for this specific compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Propylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxides or carbonyl-containing derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(2-Propylpyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(2-Propylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may activate signaling pathways like NF-κB or PI3K/Akt, which are involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
- 4-(Piperidin-1-yl)aniline (Compound 47, ): Replaces the pyrrolidine-propyl group with an aniline moiety.
- UK-78,282 () : Features a diphenylmethoxymethyl group at the 4-position of piperidine. The bulky substituent enhances lipophilicity, improving blood-brain barrier penetration for CNS targets like Kv1.3 potassium channels .
- 1-(Piperidin-4-yl)pyrrolidine Derivatives () : Lack the 2-propyl group but retain the piperidine-pyrrolidine fusion, prioritizing hydrogen bonding via secondary amines .
Substituent Effects
Target Engagement
- Potassium Channel Blockade: UK-78,282 demonstrates nanomolar potency against Kv1.3 channels due to its hydrophobic diphenylmethoxymethyl group, a feature absent in 4-(2-Propylpyrrolidin-1-yl)piperidine .
- Enzyme Inhibition : Pyrrolidine-piperidine hybrids () show activity against proteases and kinases, suggesting the 2-propyl variant may similarly target ATP-binding pockets .
Physicochemical Properties
- LogP : The 2-propyl group increases logP compared to 4-(piperidin-1-yl)aniline (predicted logP ~2.5 vs. ~1.8), enhancing membrane permeability but risking solubility limitations .
- PSA (Polar Surface Area) : Estimated PSA of ~15 Ų (lower than 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine’s ~50 Ų), favoring passive diffusion .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Propylpyrrolidin-1-yl)piperidine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination, using piperidine and pyrrolidine derivatives as precursors. Key steps include:
- Alkylation of piperidine with 2-propylpyrrolidine under basic conditions (e.g., NaOH in dichloromethane) .
- Purification via column chromatography or recrystallization to achieve >99% purity, validated by HPLC or GC-MS .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions on the piperidine and pyrrolidine rings (e.g., δ 2.5–3.5 ppm for N-CH₂ groups) .
- IR : Validate amine groups (N-H stretches at ~3300 cm⁻¹) and absence of carbonyl impurities .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 211.215) .
Q. What protocols are recommended for assessing thermal stability?
- Methodological Answer :
- Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., Tₐₙₜₕᵣᵥₐₗ ~180–220°C) .
- Thermogravimetric analysis (TGA) under nitrogen to evaluate mass loss profiles and identify degradation intermediates .
Advanced Research Questions
Q. How can computational methods be integrated into designing novel derivatives of 4-(2-Propylpyrrolidin-1-yl)piperidine?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states for substituent modifications .
- Use molecular docking to screen derivatives for target binding (e.g., dopamine D2 receptors) and prioritize synthesis .
- Combine computational predictions with high-throughput experimentation to validate yields and selectivity .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
- Meta-Analysis : Compare dose-response curves and IC₅₀ values across studies, adjusting for variables like solvent (DMSO vs. saline) .
- Controlled Testing : Validate target specificity using knockout models or competitive binding assays to rule off-target interactions .
Q. What strategies optimize reaction pathways for scale-up while minimizing waste?
- Methodological Answer :
- Employ statistical experimental design (e.g., Box-Behnken) to identify critical parameters (temperature, solvent ratio) and reduce trial-and-error .
- Use membrane separation technologies (e.g., nanofiltration) to recover catalysts and unreacted precursors .
- Implement flow chemistry for continuous synthesis, improving heat transfer and reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
